molecular formula C18H18N2O3S B2625015 1-Benzyl-3-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea CAS No. 2309347-86-0

1-Benzyl-3-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea

Cat. No.: B2625015
CAS No.: 2309347-86-0
M. Wt: 342.41
InChI Key: FTPKVCLQRSYKPR-UHFFFAOYSA-N
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Description

1-Benzyl-3-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea is a complex organic compound that features a unique combination of furan, thiophene, and urea moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and thiophene rings in its structure suggests that it may exhibit interesting electronic and biological properties.

Preparation Methods

The synthesis of 1-Benzyl-3-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-thiophene intermediate: This step involves the coupling of furan and thiophene rings through a suitable linker. Reagents such as palladium catalysts and base are often used in this step.

    Introduction of the hydroxyethyl group: The intermediate is then reacted with an appropriate hydroxyethylating agent under controlled conditions to introduce the hydroxyethyl group.

    Urea formation: The final step involves the reaction of the hydroxyethyl intermediate with benzyl isocyanate to form the urea derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-Benzyl-3-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding epoxides or sulfoxides.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which may reduce the urea moiety to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions activated by the electron-donating groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound may be used in the development of organic semiconductors, sensors, and other electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism by which 1-Benzyl-3-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

1-Benzyl-3-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea can be compared with other similar compounds, such as:

    Furan derivatives: Compounds like furan-2-carboxylic acid and furan-2-ylmethanol share the furan ring but lack the thiophene and urea moieties.

    Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-2-ylmethanol share the thiophene ring but lack the furan and urea moieties.

    Urea derivatives: Compounds like N,N’-dimethylurea and N-phenylurea share the urea moiety but lack the furan and thiophene rings.

The uniqueness of this compound lies in the combination of these three distinct moieties, which may confer unique electronic and biological properties not found in simpler analogs.

Properties

IUPAC Name

1-benzyl-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-14(16-8-9-17(24-16)15-7-4-10-23-15)12-20-18(22)19-11-13-5-2-1-3-6-13/h1-10,14,21H,11-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPKVCLQRSYKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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